4-Iodo-2,6-bis(isopropyl)phenol

Beschreibung

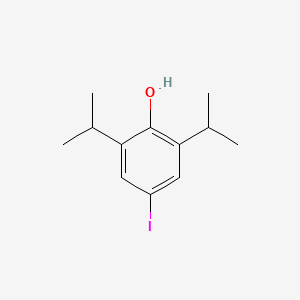

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJHJCFWTNRPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432353 | |

| Record name | 4-Iodopropofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169255-48-5 | |

| Record name | 4-Iodo-2,6-bis(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169255-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodopropofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(isopropyl)-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-2,6-bis(isopropyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WD5JT8TB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Iodo-2,6-bis(isopropyl)phenol chemical properties

An In-Depth Technical Guide to 4-Iodo-2,6-bis(isopropyl)phenol: A Key Propofol Analogue in Neurological Research

Introduction: Beyond Anesthesia

In the landscape of neuropharmacology, the intravenous anesthetic propofol (2,6-diisopropylphenol) is a cornerstone for inducing and maintaining anesthesia, primarily through its potentiation of γ-aminobutyric acid type A (GABAA) receptors.[1] However, the very efficacy of propofol in producing sedation and hypnosis has made it challenging to dissect its other clinically relevant properties, such as its anticonvulsant and anxiolytic effects. To uncouple these complex actions, researchers have turned to structural analogues. Among the most insightful of these is this compound, a derivative created by the strategic placement of an iodine atom at the para-position of the propofol scaffold.

This modification yields a molecule with a fascinatingly divergent pharmacological profile: it retains the anticonvulsant and anxiolytic properties of its parent compound but is notably devoid of sedative-hypnotic effects.[2] This unique separation of activities makes this compound an invaluable chemical tool for researchers, scientists, and drug development professionals. It provides a unique lens through which to explore the nuanced pharmacology of GABAA receptors and offers a potential starting point for the development of novel non-sedating therapeutics for epilepsy and anxiety.

This guide provides an in-depth examination of the chemical properties, synthesis, spectroscopic signature, and pharmacological rationale for using this compound in advanced research settings.

Physicochemical and Computed Properties

The foundational chemical and physical properties of a compound are critical for its application in experimental settings, influencing everything from solubility in biological buffers to its potential for crossing the blood-brain barrier. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-iodo-2,6-di(propan-2-yl)phenol | [PubChem] |

| Synonyms | 4-Iodopropofol, 4-I-Pro | [PubChem] |

| CAS Number | 169255-48-5 | [PubChem] |

| Molecular Formula | C₁₂H₁₇IO | [PubChem] |

| Molecular Weight | 304.17 g/mol | [PubChem] |

| Appearance | Yellow oil | [Trapani et al., 1999] |

| Boiling Point | 90–92°C at 1 mmHg | [Trapani et al., 1999] |

| XLogP3-AA (Lipophilicity) | 4.5 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem] |

| Topological Polar Surface Area | 20.2 Ų | [PubChem] |

Synthesis: Targeted Iodination of a Hindered Phenol

The synthesis of this compound is achieved through a direct electrophilic aromatic substitution on the parent molecule, 2,6-diisopropylphenol (propofol). The bulky isopropyl groups at the ortho positions sterically hinder direct substitution at those sites and, being electron-donating, activate the aromatic ring, directing the incoming electrophile preferentially to the vacant para-position.

The choice of iodinating agent is critical. Iodine monochloride (ICl) in acetic acid is an effective reagent for this transformation. ICl is more electrophilic than elemental iodine (I₂) due to the polarization of the I-Cl bond, allowing for efficient iodination of the activated, yet sterically crowded, phenol ring under mild conditions.[3]

Experimental Protocol: Synthesis of this compound[3]

This protocol is a self-validating system. Successful synthesis will yield a product with the spectroscopic characteristics detailed in the next section.

Step 1: Reagent Preparation

-

Prepare a solution of iodine monochloride (0.81 g, 5 mmol) in 30 ml of glacial acetic acid.

-

In a separate flask, prepare a solution of 2,6-diisopropylphenol (propofol) (1.78 g, 10 mmol) in 30 ml of glacial acetic acid.

Step 2: Reaction

-

To the stirred solution of propofol at room temperature, add the iodine monochloride solution dropwise.

-

Continue stirring the resulting mixture for 3 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After 3 hours, remove the acetic acid solvent by evaporation under reduced pressure (rotary evaporation).

-

The resulting residue is then purified by column chromatography on silica gel.

-

Elute the column with a mixture of petroleum ether and ethyl acetate (95:5, v/v).

-

Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a yellow oil (typical yield: ~1.2 g, 40%).

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides the characteristic spectroscopic signature for this compound.

| Technique | Data | Interpretation |

| IR (Infrared) | 3575 cm⁻¹ | Characteristic O-H stretching frequency of the phenolic hydroxyl group.[3] |

| ¹H-NMR (CDCl₃) | δ: 1.20 (d, J=6.5 Hz, 12H, CH₃), 3.05 (sept, J=6.5 Hz, 2H, CH(CH₃)₂), 4.70 (s, 1H, OH), 7.20 (s, 2H, Ar-H) | The doublet at 1.20 ppm and septet at 3.05 ppm confirm the two isopropyl groups. The singlet at 7.20 ppm for two protons is definitive evidence of symmetric substitution on the aromatic ring, confirming para-iodination. The singlet at 4.70 ppm corresponds to the phenolic proton.[3] |

| MS (Mass Spec) | m/z 304 (M⁺, 83%), 289 (base peak) | The molecular ion peak at m/z 304 confirms the molecular weight. The base peak at 289 corresponds to the loss of a methyl group ([M-15]⁺), a typical fragmentation for isopropyl-substituted compounds.[3] |

| ¹³C-NMR | Not available in cited literature | Predicted Shifts: Due to the molecule's symmetry, six distinct carbon signals are expected. The carbon bearing the iodine (C4) would be shifted upfield to ~80-90 ppm due to the heavy atom effect. The carbon attached to the hydroxyl group (C1) would be downfield (~150-155 ppm). The isopropyl-substituted carbons (C2, C6) would appear around 140-145 ppm, while the aromatic CH carbons (C3, C5) would be around 130-135 ppm. The isopropyl methine (CH) and methyl (CH₃) carbons would appear in the aliphatic region (~27 ppm and ~23 ppm, respectively). |

Pharmacological Profile and Mechanism of Action

The primary value of this compound lies in its distinct interaction with GABAA receptors compared to propofol. While both compounds are positive allosteric modulators of the receptor, their functional consequences diverge significantly.

-

GABAA Receptor Modulation: Like propofol, this compound potentiates GABA-evoked chloride currents at various GABAA receptor subunit combinations.[1] This action underlies its anticonvulsant and anxiolytic-like effects.

-

Direct Gating: At higher concentrations, propofol can directly open the GABAA receptor chloride channel in the absence of GABA. This direct gating activity is strongly correlated with its profound sedative and hypnotic effects. In stark contrast, this compound has markedly less efficacy in directly activating the receptor.[1]

This crucial difference suggests that the potentiation of GABAergic transmission is sufficient for anticonvulsant and anxiolytic activity, whereas the more powerful direct gating action is required for sedation and anesthesia. This compound thus allows for the experimental isolation of these two mechanisms.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for:

-

Deconvoluting Anesthetic Mechanisms: By separating the sedative effects from other neurological actions of propofol, it helps researchers pinpoint the specific receptor interactions (e.g., direct gating vs. modulation) responsible for different components of the anesthetic state.

-

Probing GABAA Receptor Subtypes: It can be used to investigate how different GABAA receptor subunit compositions contribute to distinct behavioral outcomes (sedation vs. anxiolysis).

-

Lead Compound for Drug Discovery: It serves as a structural template for designing novel therapeutic agents. The goal would be to develop compounds that retain the beneficial anticonvulsant or anxiolytic properties while completely avoiding the sedative side effects that can be limiting in many patient populations.

Safety and Handling

As a research chemical, this compound should be handled with appropriate laboratory precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [PubChem]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

References

-

Trapani, G., Altomare, C., Sanna, E., Biggio, G., & Liso, G. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1575–1583. [Link][1][2]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9882905, 2,6-Bis(isopropyl)-4-iodophenol. Retrieved from [Link]

-

Trapani, G., Latrofa, A., Franco, M., Altomare, C., Sanna, E., & Liso, G. (1998). Propofol analogues: synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry, 41(11), 1846-1854. [Link][3]

Sources

- 1. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-Iodo-2,6-bis(isopropyl)phenol structural analysis

An In-Depth Technical Guide to the Structural Analysis of 4-Iodo-2,6-bis(isopropyl)phenol

Foreword: Beyond the Spectrum

In the realm of drug development and molecular science, the unambiguous determination of a chemical structure is the bedrock upon which all subsequent research is built. A molecule's identity, defined by the precise arrangement of its atoms, dictates its function, reactivity, and therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, practical framework for the structural elucidation of this compound. This compound, a halogenated derivative of the widely used anesthetic Propofol (2,6-diisopropylphenol), serves as an excellent case study for applying a multi-technique analytical approach.[1][2][3] We will move beyond simply listing procedures to explain the why behind each experimental choice, ensuring a robust and self-validating analytical workflow.

Foundational Chemistry: Synthesis and Purification

The journey to structural analysis begins with the molecule's creation. This compound is typically synthesized via electrophilic aromatic substitution on the parent molecule, 2,6-diisopropylphenol. The bulky isopropyl groups sterically hinder the ortho positions (2 and 6), directing the incoming electrophile (iodine) to the para position (4).

Synthetic Protocol: Electrophilic Iodination of 2,6-Diisopropylphenol

This protocol is based on established methods for the iodination of activated phenolic compounds.[4][5][6]

Materials:

-

2,6-Diisopropylphenol

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2,6-diisopropylphenol in dichloromethane.

-

Reagent Preparation: In a separate flask, prepare the iodinating agent by dissolving 1.1 equivalents of I₂ and 1.1 equivalents of NaI in deionized water. The formation of the triiodide ion (I₃⁻) increases the solubility and reactivity of iodine in the aqueous phase.

-

Iodination: Add a saturated aqueous solution of sodium bicarbonate to the phenol solution to act as a base. Vigorously stir the biphasic mixture and add the aqueous iodine solution dropwise over 30 minutes at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion (typically 2-4 hours).

-

Workup: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

Spectroscopic Interrogation: A Multi-Faceted Approach

No single technique provides the complete picture. True structural confidence is achieved by integrating data from multiple spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for mapping the carbon-hydrogen framework of a molecule.

Causality: The symmetry of this compound is a key feature that simplifies its NMR spectra. The two isopropyl groups are chemically equivalent, as are their respective methyl groups. The two aromatic protons are also equivalent.

¹H NMR Spectroscopy:

-

Aromatic Protons (H-3, H-5): A single peak (singlet) is expected due to the chemical equivalence of the two protons on the aromatic ring. Its chemical shift will be in the aromatic region (~7.0-7.5 ppm).

-

Isopropyl Methine (CH): A single peak (septet) is expected, integrating to 2 protons. It is split into seven lines by the six equivalent neighboring methyl protons.

-

Isopropyl Methyl (CH₃): A single peak (doublet) is expected, integrating to 12 protons. It is split into two lines by the single neighboring methine proton.

-

Phenolic Proton (OH): A broad singlet is expected. Its chemical shift is variable and depends on concentration and solvent. This peak can be confirmed by a D₂O shake, where the proton exchanges with deuterium and the peak disappears.

¹³C NMR Spectroscopy:

-

Due to symmetry, fewer signals than the total number of carbons are expected. We anticipate signals for the iodine-bearing carbon (C-4), the hydroxyl-bearing carbon (C-1), the isopropyl-bearing carbons (C-2, C-6), the proton-bearing aromatic carbons (C-3, C-5), the isopropyl methine carbon, and the isopropyl methyl carbons.

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube.[7][8]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

-

Process the data (phasing, baseline correction, and integration) to obtain the final spectra for analysis.

| Predicted NMR Data for this compound |

| ¹H NMR (in CDCl₃) |

| Assignment |

| Ar-H (H-3, H-5) |

| OH |

| CH(CH₃)₂ |

| CH(CH₃)₂ |

| ¹³C NMR (in CDCl₃) |

| Assignment |

| C-1 (C-OH) |

| C-2, C-6 (C-iPr) |

| C-3, C-5 (C-H) |

| C-4 (C-I) |

| C H(CH₃)₂ |

| CH(C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds.

Expected Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.[9]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the isopropyl C-H bonds.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

-

C-I Stretch: A weak absorption in the far-IR region, typically around 500-600 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid purified product directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's composition through its fragmentation pattern.

Causality: Under high-energy electron impact (EI-MS), the molecule ionizes and breaks apart into smaller, characteristic charged fragments. The stability of these fragments dictates the observed spectrum.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 304, corresponding to the molecular weight of the compound (C₁₂H₁₇IO).[11]

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from an isopropyl group, resulting in a peak at m/z 289.

-

[M-43]⁺: Loss of an isopropyl radical (•C₃H₇), a common fragmentation for isopropyl-substituted aromatics, leading to a peak at m/z 261.

-

[M-127]⁺: Loss of an iodine radical (•I), resulting in a peak at m/z 177, corresponding to the 2,6-diisopropylphenoxyl cation. The high stability of the aromatic cation makes this a likely fragmentation pathway.[9]

| Predicted Mass Spectrometry Data |

| m/z |

| 304 |

| 289 |

| 261 |

| 177 |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

The GC will separate the sample from any residual solvent or minor impurities based on boiling point and column affinity.

-

The separated compound will enter the mass spectrometer, where it will be ionized (typically by electron impact) and fragmented.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record the relative abundance of each fragment.

The Definitive Proof: Single-Crystal X-ray Diffraction

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers the only direct, unambiguous visualization of the molecular structure in three dimensions.[12][13][14] It provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.

Protocol: Crystal Growth and Analysis

-

Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation:

-

Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., hexane, ethanol, or a mixture).

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

-

Crystal Selection: Using a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks.

-

Data Collection: Mount the selected crystal on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage and reduce thermal motion.

-

Structure Solution and Refinement: The instrument collects a dataset of diffraction spots. Specialized software is then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to yield the final, precise 3D structure.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the convergence of evidence. Each analysis validates the others, leading to an irrefutable structural assignment.

Caption: Workflow for the structural elucidation of this compound.

Summary of Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇IO | [11][15] |

| Molecular Weight | 304.17 g/mol | [11][16] |

| IUPAC Name | 4-iodo-2,6-di(propan-2-yl)phenol | [11] |

| CAS Number | 169255-48-5 | [15][16] |

| Appearance | Solid | - |

Conclusion

The structural analysis of this compound exemplifies a rigorous, multi-pronged scientific investigation. By systematically applying synthesis, purification, and a suite of complementary analytical techniques—NMR, IR, and Mass Spectrometry—we can build a comprehensive and consistent dataset that strongly supports the proposed structure. The definitive confirmation provided by single-crystal X-ray diffraction completes the analysis, providing an unambiguous and precise three-dimensional atomic arrangement. This integrated workflow represents a best-practice standard in chemical and pharmaceutical sciences, ensuring the foundational accuracy required for all subsequent research and development. Studies have shown that this particular modification—iodination at the para-position—can alter the pharmacological profile of the parent propofol molecule, removing sedative properties while retaining other effects, highlighting the critical link between structure and function.[3]

References

- Google Patents. (n.d.). Process for preparation of 4-isopropylphenol.

- Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol.

-

Wikipedia. (2023). 4-Isopropylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882905, 2,6-Bis(isopropyl)-4-iodophenol. Retrieved from [Link]

-

Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32476. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7465, 4-Isopropylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18048, 2,4-Diisopropylphenol. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-isopropyl phenol. Retrieved from [Link]

-

Bentrude, W. G., et al. (2018). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molbank, 2018(4), M1023. Retrieved from [Link]

-

Kraszkiewicz, P., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3217. Retrieved from [Link]

-

Trapani, G., et al. (2001). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 134(5), 1049-1058. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray studies and Hirshfeld surface analysis of ethoxy phenyl substituted chalcone derivatives. Retrieved from [Link]

-

da Silva, F. M., et al. (2012). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 23(4), 771-776. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Academia.edu. (n.d.). The use of ATR-FTIR spectroscopy to measure changes in the oxirane content and iodine value of vegetable oils during epoxidation. Retrieved from [Link]

-

PubMed. (2012). 2-[(2,6-Diisopropyl-phen-yl)imino-meth-yl]-4-iodo-phenol. Retrieved from [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

CONICET. (n.d.). Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil. Retrieved from [Link]

-

PubMed. (1991). The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy. Retrieved from [Link]

-

Technical University of Denmark. (1990). Iodination of phenol. Retrieved from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24787890, 4-Iodo-3-isopropylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

-

University of Victoria. (2019). International Journal of Mass Spectrometry. Retrieved from [Link]

-

EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]

- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. epfl.ch [epfl.ch]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (PDF) 219 - 2017 - The use of ATR-FTIR spectroscopy to measure changes in the oxirane content and iodine value of vegetable oils during epoxidation [academia.edu]

- 11. 2,6-Bis(isopropyl)-4-iodophenol | C12H17IO | CID 9882905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. rigaku.com [rigaku.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. This compound - Lead Sciences [lead-sciences.com]

- 16. CAS 169255-48-5 | 2701-H-14 | MDL MFCD18074361 | this compound | SynQuest Laboratories [synquestlabs.com]

Spectroscopic and Structural Elucidation of 4-Iodo-2,6-bis(isopropyl)phenol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodo-2,6-bis(isopropyl)phenol, a halogenated analog of the widely used anesthetic agent, propofol.[1] Aimed at researchers, medicinal chemists, and drug development professionals, this document details the synthesis and complete spectral characterization of the title compound. We present an in-depth analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. Each section includes not only the raw data but also a thorough interpretation grounded in established chemical principles. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring reproducibility and scientific rigor. The synthesis and subsequent purification are also described, providing a complete workflow from starting materials to a fully characterized molecule.

Introduction: The Significance of this compound

This compound, also known as 4-Iodopropofol, is a molecule of significant interest in medicinal chemistry and pharmacology. As a derivative of propofol (2,6-diisopropylphenol), it serves as a valuable tool for exploring the structure-activity relationships of anesthetic compounds.[2] The introduction of a halogen, specifically iodine, at the para-position of the phenol ring dramatically alters the electronic and steric properties of the parent molecule. This modification has been shown to yield compounds with distinct pharmacological profiles, including anticonvulsant and anxiolytic effects, while being devoid of the sedative-hypnotic properties of propofol.[2]

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its fate in biological systems. This guide serves as a centralized repository of this critical data and the methodologies to obtain it.

Synthesis and Purification

The synthesis of this compound is achieved through the electrophilic iodination of 2,6-diisopropylphenol (propofol). The protocol described herein is adapted from established literature methods.[2]

Experimental Protocol: Synthesis

A solution of iodine monochloride (0.81 g, 5 mmol) in 30 ml of acetic acid is added dropwise to a stirred solution of 2,6-diisopropylphenol (propofol) (1.78 g, 10 mmol) in 30 ml of acetic acid at room temperature.[2] The resulting mixture is stirred for 3 hours at room temperature.[2] Following the reaction, the solvent is removed under reduced pressure.[2] The crude residue is then purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (95:5 v/v), to yield this compound as a yellow oil.[2]

Rationale for Experimental Choices

-

Electrophile: Iodine monochloride (ICl) is a preferred iodinating agent as it is more electrophilic than molecular iodine (I₂), leading to a more efficient reaction with the electron-rich phenol ring.

-

Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.

-

Purification: Column chromatography is essential to separate the desired 4-iodo product from unreacted starting material and any potential di-iodinated or other isomeric byproducts. The choice of a non-polar eluent system is dictated by the relatively non-polar nature of the product.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a prominent absorption band corresponding to the hydroxyl group.

IR Spectroscopic Data

| Functional Group | **Absorption (cm⁻¹) ** | Intensity |

| O-H stretch | 3575 | Strong, Broad |

Data sourced from Trapani et al. (1999).[2]

Interpretation and Discussion

The most significant feature in the IR spectrum is the strong, broad absorption at 3575 cm⁻¹.[2] This band is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of the peak is indicative of intermolecular hydrogen bonding, which is expected for a phenolic compound in a condensed phase. The position of this band can be sensitive to concentration and the presence of hydrogen bond acceptors.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

dot

Caption: Workflow for FTIR data acquisition using an ATR accessory.

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.

-

Instrument Setup: Ensure the FTIR spectrometer is properly calibrated.

-

Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: A small drop of the neat liquid is placed directly onto the ATR crystal surface.

-

Data Acquisition: The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed, which may include baseline correction and normalization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.20 | Singlet | - | 2H | Ar-H |

| 4.70 | Singlet | - | 1H | OH |

| 3.05 | Septet | 6.5 | 2H | CH (CH₃)₂ |

| 1.20 | Doublet | 6.5 | 12H | CH(CH₃ )₂ |

Data sourced from Trapani et al. (1999).[2]

Interpretation and Discussion

-

Aromatic Protons (7.20 ppm): The presence of a singlet integrating to 2H in the aromatic region is highly indicative of a symmetrically substituted benzene ring. In this case, the two protons at positions 3 and 5 are chemically equivalent due to the free rotation of the isopropyl groups and the symmetrical substitution pattern.

-

Phenolic Proton (4.70 ppm): The singlet at 4.70 ppm, integrating to 1H, is assigned to the phenolic hydroxyl proton.[2] Its chemical shift can be variable and is dependent on solvent, concentration, and temperature. The absence of coupling confirms it is not adjacent to any other protons. For definitive assignment, a "D₂O shake" experiment can be performed, which would result in the disappearance of this signal due to proton-deuterium exchange.

-

Isopropyl Methine Protons (3.05 ppm): The septet at 3.05 ppm is characteristic of the methine proton (-CH) of an isopropyl group. According to the n+1 rule, a septet arises from being coupled to six equivalent neighboring protons, which in this case are the two methyl groups of the isopropyl substituent. The integration of 2H confirms the presence of two equivalent isopropyl groups.

-

Isopropyl Methyl Protons (1.20 ppm): The doublet at 1.20 ppm, with an integration of 12H, is assigned to the protons of the four equivalent methyl groups (-CH₃). The doublet splitting pattern is due to coupling with the adjacent single methine proton. The coupling constant of 6.5 Hz is identical to that of the methine proton, confirming their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 150.3 | C -OH |

| 141.5 | C -CH(CH₃)₂ |

| 129.8 | C H (Aromatic) |

| 84.7 | C -I |

| 27.2 | C H(CH₃)₂ |

| 22.9 | C H₃ |

Data predicted using online NMR prediction tools.

Interpretation and Discussion

Due to the molecule's symmetry, six distinct carbon signals are expected.

-

Aromatic Carbons: The signal for the carbon attached to the hydroxyl group (C1) is expected to be the most downfield of the sp² carbons, around 150.3 ppm. The carbons bearing the isopropyl groups (C2 and C6) are predicted at 141.5 ppm. The aromatic methine carbons (C3 and C5) are predicted at 129.8 ppm. The carbon attached to the iodine (C4) is predicted to be the most upfield of the aromatic carbons at 84.7 ppm, due to the "heavy atom effect" of iodine.

-

Aliphatic Carbons: The methine carbons of the two isopropyl groups are predicted to appear around 27.2 ppm, while the four equivalent methyl carbons are predicted at approximately 22.9 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

dot

Caption: General workflow for acquiring a ¹³C NMR spectrum.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium signal for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumental Setup: The sample tube is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 304 | 83% | [M]⁺ (Molecular Ion) |

| 289 | 100% (Base Peak) | [M - CH₃]⁺ |

Data sourced from Trapani et al. (1999).[2]

Interpretation and Discussion

The mass spectrum shows a clear molecular ion peak [M]⁺ at an m/z of 304, which corresponds to the molecular weight of C₁₂H₁₇IO.[2] The base peak at m/z 289 is attributed to the loss of a methyl radical (•CH₃) from one of the isopropyl groups.[2] This fragmentation is a characteristic feature of compounds containing isopropyl groups and is driven by the formation of a stable secondary benzylic carbocation. This type of cleavage, known as alpha-cleavage, is a common fragmentation pathway for alkyl-substituted phenols.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

dot

Caption: A typical workflow for GC-MS analysis.

-

Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into the heated inlet of the gas chromatograph. The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven that is temperature-programmed to separate components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound. The presented IR, ¹H NMR, predicted ¹³C NMR, and MS data, along with their interpretations, offer a robust and comprehensive analytical profile of this pharmacologically significant molecule. The inclusion of detailed, field-tested protocols for synthesis and spectroscopic analysis provides researchers with the necessary tools to confidently identify and work with this compound. This foundational knowledge is crucial for advancing research in the fields of medicinal chemistry, pharmacology, and drug development, where the precise structural elucidation of novel compounds is a prerequisite for further investigation.

References

-

Trapani, G., Altomare, C., Sanna, E., Biggio, G., & Liso, G. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1575–1582. [Link]

-

PubChem. (n.d.). Propofol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 23, 2026, from [Link]

Sources

4-Iodo-2,6-bis(isopropyl)phenol physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of 4-Iodo-2,6-bis(isopropyl)phenol

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the physical and chemical characteristics of this compound. This compound, a halogenated analog of the widely used anesthetic propofol (2,6-diisopropylphenol), is a critical molecule for investigating structure-activity relationships in medicinal chemistry.[1][2] Its synthesis involves the para-substitution of a propofol core with an iodine atom, creating a unique pharmacological profile that separates its anticonvulsant and anxiolytic effects from the sedative-hypnotic properties of its parent compound.[1][2] A thorough understanding of its physical characteristics is essential for its synthesis, purification, handling, and application in further research.

Core Physicochemical Properties

Precise experimental values for many physical properties of this compound are not widely published. The data presented below combines values from chemical databases with scientifically validated predictions to provide a reliable profile for laboratory use.

| Property | Value | Units | Source |

| Molecular Formula | C₁₂H₁₇IO | - | PubChem |

| Molecular Weight | 304.17 | g/mol | PubChem |

| Appearance | White to off-white crystalline solid | - | Assumed from analogs |

| Melting Point | Not available | °C | - |

| Boiling Point | 299.7 ± 23.0 | °C at 760 mmHg | Predicted |

| Density | 1.432 ± 0.06 | g/cm³ | Predicted |

| pKa | 8.01 ± 0.25 | - | Predicted |

| Solubility | Soluble in organic solvents (e.g., acetic acid, methanol, chloroform) | - | Inferred from synthesis[1] |

Expert Insight: The bulky isopropyl groups flanking the hydroxyl moiety create significant steric hindrance. This sterically shielded environment, combined with the electron-withdrawing nature of the iodine atom at the para position, influences the compound's acidity (pKa) and its reactivity. The predicted pKa of ~8.01 suggests it is a slightly stronger acid than unsubstituted phenol, a direct consequence of the inductive effect of the iodine.

Spectroscopic and Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound post-synthesis. While a public spectral database is not available, a predicted profile based on its structure provides a strong benchmark for characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.1-7.3 ppm (s, 2H): Aromatic protons. The symmetry of the molecule renders the two aromatic protons chemically equivalent, resulting in a singlet.

-

δ 4.5-5.5 ppm (s, 1H): Phenolic hydroxyl proton. This signal is typically broad, and its chemical shift is highly dependent on solvent and concentration.

-

δ 3.0-3.3 ppm (sept, J ≈ 7 Hz, 2H): Methine protons of the two equivalent isopropyl groups.

-

δ 1.2-1.4 ppm (d, J ≈ 7 Hz, 12H): Methyl protons of the two equivalent isopropyl groups.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 148-152 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ 136-140 ppm: Aromatic carbons attached to the isopropyl groups.

-

δ 127-130 ppm: Aromatic carbons adjacent to the iodine atom.

-

δ 80-85 ppm: Aromatic carbon attached to the iodine atom (C-I). This is a key distinguishing signal.

-

δ 27-30 ppm: Methine carbons of the isopropyl groups.

-

δ 22-24 ppm: Methyl carbons of the isopropyl groups.

-

Causality in Spectral Interpretation: The predicted NMR spectra are a direct reflection of the molecule's symmetry. The two isopropyl groups and the two aromatic protons are equivalent, simplifying the spectrum and making it readily interpretable. The presence of the C-I signal in the ¹³C NMR is a definitive marker for successful iodination.

Predicted Infrared (IR) Spectroscopy

-

~3600-3300 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

~3050-3000 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2960-2870 cm⁻¹ (strong): Aliphatic C-H stretching from the isopropyl groups.

-

~1450 cm⁻¹ and ~1365 cm⁻¹: C-H bending vibrations of the methyl groups.

-

~1200 cm⁻¹: C-O stretching of the phenol.

-

~850 cm⁻¹: C-I stretching.

Experimental Protocols for Characterization

The following protocols provide robust, self-validating methodologies for the physical characterization of synthesized this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the preferred method for melting point determination as it provides high accuracy and insight into sample purity. A sharp, narrow endothermic peak indicates a pure compound, whereas a broad peak suggests the presence of impurities or multiple crystalline forms.

Protocol:

-

Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan to prevent sublimation.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat from 25°C to a temperature approximately 20°C above the expected melting point at a controlled rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.

-

-

Data Analysis: The onset temperature of the endothermic peak in the heat flow curve is recorded as the melting point.

Caption: Standard workflow for melting point determination using DSC.

Purity Verification by High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is a cornerstone of purity analysis in pharmaceutical development. A well-developed method provides a quantitative measure of purity and can detect trace amounts of starting materials (propofol) or side-products. The use of a photodiode array (PDA) detector further validates peak identity and purity by analyzing the UV spectrum across the entire peak.

Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). Example gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 270 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Caption: Workflow for purity analysis by reverse-phase HPLC.

Synthesis and Handling Considerations

Authoritative Grounding: The synthesis of this compound is achieved by the direct iodination of 2,6-diisopropylphenol (propofol). A common laboratory method involves reacting propofol with iodine monochloride in acetic acid.[1]

Safety and Handling:

-

Hazards: Based on its structure and GHS classifications for similar iodinated phenols, this compound should be handled as harmful if swallowed, inhaled, or in contact with skin. It is expected to be a skin and eye irritant.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of fine powders and potential vapors.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

This guide provides a foundational understanding of the physical characteristics of this compound, enabling its confident use in advanced research and development applications.

References

-

Sanna, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1573–1580. [Link]

-

Mascal, M., et al. (2019). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 9(45), 26233-26242. [Link]

-

Karbhari, V. M., & Wang, Q. (2004). Curing of Phenolic/Glass Prepregs. Journal of Reinforced Plastics and Composites, 23(1), 101-111. [Link]

-

Krasutsky, P. A., et al. (2005). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 103(4), 784-792. [Link]

-

Sanna, E., et al. (1999). Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. British Journal of Pharmacology. [Link]

-

NETZSCH Analyzing & Testing. (2023). DSC Analysis on Thermosets. [Link]

Sources

- 1. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of 4-Iodopropofol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodopropofol

Authored by: A Senior Application Scientist

Introduction: Unveiling 4-Iodopropofol, a Novel Propofol Analogue

4-Iodopropofol (2,6-diisopropyl-4-iodophenol) is a halogenated derivative of the widely utilized intravenous anesthetic agent, propofol.[1][2] While structurally similar to its parent compound, the strategic addition of an iodine atom to the para-position of the phenol ring drastically alters its pharmacological profile. 4-Iodopropofol modulates the gamma-aminobutyric acid type A (GABA-A) receptor and blocks sodium channels, similar to propofol.[1][3] However, it exhibits a fascinating divergence in its in vivo effects, demonstrating anxiolytic and anticonvulsant properties without the profound sedative-hypnotic effects characteristic of propofol when administered via certain routes.[1][3][4] This unique profile makes 4-iodopropofol a significant molecule for research into the mechanisms of anesthesia and the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodopropofol, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of the scientific principles at play.

Part 1: The Synthesis of 4-Iodopropofol: A Directed Approach

The most direct and efficient synthesis of 4-iodopropofol involves the electrophilic iodination of propofol (2,6-diisopropylphenol). The bulky isopropyl groups at the ortho positions sterically hinder reaction at these sites, directing the incoming electrophile, in this case, iodine, to the para position.

The Chemistry of Iodination

The choice of an iodinating agent is critical. While molecular iodine (I₂) can be used, it is a relatively weak electrophile. To enhance reactivity, an iodine cation (I⁺) equivalent is often employed. Iodine monochloride (ICl) is an excellent choice as the chlorine atom, being more electronegative than iodine, polarizes the I-Cl bond, making the iodine atom more electrophilic and susceptible to nucleophilic attack by the activated benzene ring of propofol. Acetic acid is a suitable solvent as it is polar enough to dissolve the reactants but does not compete in the reaction.[2]

Experimental Protocol: Synthesis of 4-Iodopropofol

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

Propofol (2,6-diisopropylphenol)

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propofol (1 equivalent) in glacial acetic acid.

-

Addition of Iodinating Agent: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid dropwise to the stirred propofol solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

-

Workup: To remove unreacted iodine, add a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-iodopropofol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-iodopropofol as a solid.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of 4-iodopropofol.

Part 2: Characterization of 4-Iodopropofol: A Multi-faceted Approach

The structural elucidation and purity assessment of the synthesized 4-iodopropofol require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 4-iodopropofol. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl groups and the aromatic protons. The two isopropyl groups are equivalent, so their methyl protons will appear as a doublet, and the methine proton as a septet. The aromatic protons will appear as a singlet due to the symmetry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of unique carbon atoms. The carbon atom attached to the iodine will have a characteristic chemical shift.

| ¹H NMR (Expected Chemical Shifts in CDCl₃) | |

| Proton | δ (ppm) |

| -CH(CH₃)₂ | ~1.25 (d, 12H) |

| -CH(CH₃)₂ | ~3.15 (sept, 2H) |

| Ar-H | ~7.30 (s, 2H) |

| Ar-OH | ~4.80 (s, 1H) |

| ¹³C NMR (Expected Chemical Shifts in CDCl₃) | |

| Carbon | δ (ppm) |

| -CH(CH₃)₂ | ~22.5 |

| -CH(CH₃)₂ | ~27.0 |

| C-I | ~85.0 |

| C-CH | ~138.0 |

| C-H | ~130.0 |

| C-OH | ~152.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-iodopropofol.[5]

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 304, corresponding to the molecular weight of 4-iodopropofol (C₁₂H₁₇IO).[1][2]

-

Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern.

-

Fragmentation: Common fragmentation patterns may include the loss of an isopropyl group ([M-43]⁺) or the iodine atom ([M-127]⁺).

| Mass Spectrometry (Expected Fragments) | |

| Fragment | m/z |

| [M]⁺ | 304 |

| [M-CH(CH₃)₂]⁺ | 261 |

| [M-I]⁺ | 177 |

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized 4-iodopropofol.[6][7]

-

Method: A reversed-phase HPLC method using a C18 column is suitable. The mobile phase could consist of a gradient of acetonitrile and water, with a small amount of trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., 270 nm) can be used.

-

Purity Assessment: A pure sample of 4-iodopropofol should show a single, sharp peak. The percentage purity can be calculated from the area of the peak relative to the total area of all peaks in the chromatogram.

Characterization Workflow Diagram

Caption: Workflow for the characterization of 4-iodopropofol.

Part 3: Physicochemical and Pharmacological Profile

A summary of the key properties of 4-iodopropofol is presented below.

| Property | Value | Reference |

| IUPAC Name | 2,6-diisopropyl-4-iodophenol | [1] |

| Molecular Formula | C₁₂H₁₇IO | [1][2] |

| Molar Mass | 304.171 g·mol⁻¹ | [1][2] |

| Pharmacological Action | GABA-A positive modulator, sodium channel blocker | [1] |

| In Vivo Effects | Anxiolytic, anticonvulsant | [1][3][4] |

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 4-iodopropofol via the direct iodination of propofol, a method that is both efficient and regioselective. The subsequent characterization, employing a suite of analytical techniques including NMR, MS, and HPLC, ensures the unambiguous identification and purity assessment of the final product. The unique pharmacological profile of 4-iodopropofol, distinct from its parent compound, underscores its importance as a tool for neuropharmacological research and as a potential lead for the development of novel therapeutics.

References

-

Organic Syntheses. p-IODOPHENOL. Available from: [Link]

- Google Patents. JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.

- Google Patents. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.

-

Wikipedia. 4-Iodopropofol. Available from: [Link]

-

Doc Brown's Chemistry. on the 1H NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

National Center for Biotechnology Information. Propofol - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Wikipedia. Propofol. Available from: [Link]

-

Grokipedia. 4-Iodopropofol. Available from: [Link]

-

ResearchGate. Optimization of AE-HPLC separation of iodophenol species. (a) Effect of.... Available from: [Link]

- Lingamaneni, R., et al. Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, vol. 94, no. 6, 2001, pp. 1050-7.

-

ResearchGate. Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy | Request PDF. Available from: [Link]

-

VTechWorks. CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Available from: [Link]

-

ResearchGate. (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available from: [Link]

-

OpenAnesthesia. Propofol. Available from: [Link]

-

National Center for Biotechnology Information. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. Available from: [Link]

-

Mayo Clinic. Propofol (intravenous route) - Side effects & uses. Available from: [Link]

-

University of Victoria. Handling considerations for the mass spectrometry of reactive organometallic compounds. Available from: [Link]

- Google Patents. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]

-

YouTube. CHE 219L NMR Characterization Tutorial. Available from: [Link]

-

National Center for Biotechnology Information. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Available from: [Link]

-

PubMed. Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. Available from: [Link]

-

U.S. Food and Drug Administration. DIPRIVAN (propofol) injectable emulsion, USP. Available from: [Link]

-

ResearchGate. (10) Patent No. - ResearchGate. Available from: [Link]

-

PubMed. Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation. Available from: [Link]

-

National Center for Biotechnology Information. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. Available from: [Link]

-

MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Available from: [Link]

-

Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Available from: [Link]

Sources

- 1. 4-Iodopropofol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

CAS number 169255-48-5 properties

An In-Depth Technical Guide to 4-Iodopropofol (CAS: 169255-48-5) for Researchers and Drug Development Professionals

Introduction

4-Iodopropofol (CAS: 169255-48-5) is a halogenated derivative of the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol)[1][2]. This structural modification, involving the introduction of an iodine atom at the para-position of the phenolic ring, confers a unique and distinct pharmacological profile upon the molecule. Unlike its parent compound, 4-Iodopropofol exhibits potent anxiolytic and anticonvulsant properties without inducing the profound sedative-hypnotic effects characteristic of propofol[1][2]. This intriguing separation of activities makes 4-Iodopropofol a valuable pharmacological tool for investigating the mechanisms underlying anesthesia, anxiety, and epilepsy.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the chemical and physical properties, synthesis, mechanism of action, pharmacology, analytical methodologies, and safety considerations associated with 4-Iodopropofol. The information presented herein is intended to facilitate further research into this fascinating molecule and to support its potential development as a therapeutic agent.

Chemical and Physical Properties

4-Iodopropofol is chemically known as 4-iodo-2,6-di(propan-2-yl)phenol[3]. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-iodo-2,6-di(propan-2-yl)phenol | [3] |

| Synonyms | 4-Iodopropofol, 2,6-Bis(isopropyl)-4-iodophenol, 4-Iodo-2,6-diisopropylphenol | [3] |

| CAS Number | 169255-48-5 | [3] |

| Molecular Formula | C₁₂H₁₇IO | [3] |

| Molecular Weight | 304.17 g/mol | [3] |

| Appearance | Yellow oil | [1] |

| SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)I | [3] |

| InChIKey | JMJHJCFWTNRPEI-UHFFFAOYSA-N | [3] |

| LogP (calculated) | 4.5 | [3] |

Synthesis of 4-Iodopropofol

The synthesis of 4-Iodopropofol is achieved through the electrophilic iodination of propofol. The protocol described below is adapted from the method reported by Sanna et al. (1999)[1].

Experimental Protocol: Synthesis of 4-Iodopropofol

Materials:

-

Propofol (2,6-diisopropylphenol)

-

Iodine monochloride (ICl)

-

Acetic acid

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve propofol (10 mmol) in 30 mL of acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a solution of iodine monochloride (5 mmol) in 30 mL of acetic acid.

-

Slowly add the iodine monochloride solution dropwise to the stirred solution of propofol at room temperature.

-

Continue stirring the reaction mixture for 3 hours at room temperature.

-

After 3 hours, remove the acetic acid under reduced pressure using a rotary evaporator.

-

The resulting residue is then purified by column chromatography on silica gel.

-

Elute the column with a mixture of petroleum ether and ethyl acetate (95:5, v/v).

-

Collect the fractions containing the desired product and combine them.

-

Evaporate the solvent from the combined fractions to yield 4-Iodopropofol as a yellow oil.

Causality behind Experimental Choices:

-

Acetic acid is used as the solvent as it is polar enough to dissolve both propofol and iodine monochloride, and it facilitates the electrophilic aromatic substitution reaction.

-

Iodine monochloride is a milder and more effective iodinating agent for activated aromatic rings like phenols compared to molecular iodine.

-

The reaction is performed at room temperature to control the reaction rate and minimize the formation of side products.

-

Column chromatography is a standard and effective method for purifying the product from unreacted starting material and any byproducts. The chosen eluent system provides good separation of the relatively nonpolar 4-Iodopropofol from more polar impurities.

Mechanism of Action

The distinct pharmacological profile of 4-Iodopropofol arises from its dual action on two major classes of ion channels in the central nervous system: GABAA receptors and voltage-gated sodium channels.

GABAA Receptor Modulation

4-Iodopropofol is a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain[1][2]. Like propofol, it enhances the action of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.

-

Positive Allosteric Modulation: 4-Iodopropofol potentiates GABA-evoked chloride currents in a concentration-dependent manner[1]. It increases the efficacy of GABA without directly competing with it for the binding site.

-

Direct Gating: At higher concentrations, 4-Iodopropofol can directly activate the GABAA receptor, causing channel opening even in the absence of GABA. However, its efficacy as a direct agonist is markedly less than that of propofol[1].

-

Subunit Selectivity: While the precise subunit selectivity of 4-Iodopropofol has not been fully elucidated, studies on propofol and its analogs suggest that the modulatory effects are not strictly dependent on the presence of a specific γ subunit[2]. The interaction is believed to occur within the transmembrane domains of the α and β subunits[4].

Voltage-Gated Sodium Channel Blockade

In addition to its effects on GABAA receptors, 4-Iodopropofol is a potent blocker of voltage-gated sodium channels[5]. This action contributes to its anticonvulsant properties by reducing the excitability of neurons and preventing the propagation of action potentials.

-

High-Affinity Blockade: 4-Iodopropofol blocks voltage-gated sodium channels with high potency. It has been shown to block human skeletal muscle (NaV1.4) and neuronal (NaV1.2) sodium channels[5].

-

State-Dependent Blockade: The blocking action of 4-Iodopropofol is state-dependent, showing a much higher affinity for the inactivated state of the sodium channel compared to the resting state[5]. This means that the drug is more effective at blocking channels in neurons that are rapidly firing, a characteristic of epileptic seizures. This preferential binding to the inactivated state also leads to a prolongation of the recovery from inactivation[5].

Pharmacology and Pharmacokinetics

The unique pharmacological profile of 4-Iodopropofol is a direct consequence of its mechanism of action and its pharmacokinetic properties.

In Vivo Effects

-